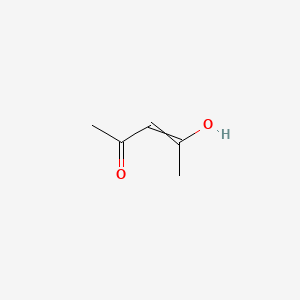

3-penten-2-one, 4-hydroxy-, (3Z)-

Description

(3Z)-4-Hydroxy-3-penten-2-one (C₅H₈O₂, molecular weight: 100.12 g/mol) is an α,β-unsaturated ketone with a hydroxyl group at the 4-position. Its IUPAC name is (Z)-4-hydroxypent-3-en-2-one, and it is characterized by a conjugated system involving the carbonyl and hydroxyl groups, which influences its electronic and chemical properties . This compound is notable for its role in organic synthesis and natural product chemistry, with applications in flavor and fragrance industries due to its fruity aroma . Key physical properties include a boiling point of 187.6°C, density of 1.01 g/cm³, and a calculated polar surface area (PSA) of 37.3 Ų .

Properties

IUPAC Name |

4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POILWHVDKZOXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274615 | |

| Record name | 3-penten-2-one, 4-hydroxy-, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26567-75-9 | |

| Record name | 3-penten-2-one, 4-hydroxy-, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Chemical Synthesis

Enolization of Acetylacetone

- Process: Acetylacetone (2,4-pentanedione) exists in equilibrium between its keto and enol forms. Under mildly basic or neutral conditions, the enol form predominates, corresponding to 3-penten-2-one, 4-hydroxy-, (3Z)-.

- Procedure: Dissolve acetylacetone in an inert solvent (e.g., diethyl ether), adjust pH to mildly basic, and allow equilibrium to establish. The (3Z)-enol is stabilized by intramolecular hydrogen bonding.

- Purification: The enol can be isolated by distillation under reduced pressure or by crystallization at low temperature.

Isomerization and Tautomerization

- Process: Controlled acid or base catalysis can shift the equilibrium toward the (3Z)-enol form. The use of mild bases (e.g., sodium carbonate) or acids (e.g., acetic acid) can enhance selectivity for the (3Z) isomer.

- Considerations: Excessive acid or base may lead to side reactions or decomposition.

Biosynthetic and Non-Enzymatic Formation

Non-Enzymatic Rearrangement

- Process: Pentyl leaf volatiles (PLVs) such as 1-penten-3-ol can undergo non-enzymatic oxidation and rearrangement to form 3-penten-2-one and its hydroxy derivatives.

- Conditions: Occurs under ambient or slightly oxidative conditions; yields are generally low but can be significant in plant tissues or atmospheric chemistry studies.

Detailed Research Outcomes and Data Tables

Physical and Thermodynamic Properties

Table 2: Selected Thermodynamic Data

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of fusion | 14.5 kJ/mol | 254.8 | Melia & Merrifield, 1969 |

| Entropy of fusion | 56.90 J/mol·K | 254.8 | Melia & Merrifield, 1969 |

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Chemical (Enolization) | High purity, scalable | Requires control of equilibrium |

| Biosynthetic (LOX) | Natural abundance, specificity | Low yield, not industrially viable |

| Non-enzymatic | Simple, mimics natural process | Low yield, limited scalability |

Chemical Reactions Analysis

Types of Reactions

3-penten-2-one, 4-hydroxy-, (3Z)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications of 3-penten-2-one, 4-hydroxy-, (3Z)-

3-penten-2-one, 4-hydroxy-, (3Z)-, also known as (3Z)-4-hydroxy-3-penten-2-one, is a versatile organic compound with diverse applications in chemistry, biology, medicine, and industry. Its unique enone and hydroxy functional groups contribute to its reactivity and biological interactions, making it a valuable tool in scientific research.

Overview

3-penten-2-one, 4-hydroxy-, (3Z)- has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. It features a conjugated double bond system and a hydroxy group, which contribute to its reactivity and biological interactions. This compound acts as a building block in organic synthesis, particularly in the formation of complex molecules. It is also utilized in studying enzyme-catalyzed reactions and metabolic pathways, as well as in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

- Chemistry: 3-penten-2-one, 4-hydroxy-, (3Z)- serves as a building block in organic synthesis for creating complex molecules. It can undergo oxidation, reduction, and substitution reactions, leading to various products depending on the reagents and conditions used.

- Biology: The compound's reactivity makes it useful for studying enzyme-catalyzed reactions and metabolic pathways.

- Medicine: Research is ongoing to explore its potential therapeutic effects and interactions with biological targets. Studies have demonstrated that 3-penten-2-one, 4-hydroxy-, (3Z)- possesses cytotoxic effects against certain cancer cell lines, inducing apoptosis through the modulation of reactive oxygen species (ROS) levels.

- Industry: It is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals.

3-Penten-2-one, 4-hydroxy-, (3Z)- exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems. In plants, compounds similar to 3-penten-2-one, 4-hydroxy-, (3Z)- function as signaling molecules involved in stress responses.

Case Studies

- Cytotoxicity Against Cancer Cells: Studies have shown that 3-penten-2-one, 4-hydroxy-, (3Z)- significantly inhibits cell proliferation and induces apoptosis in human cancer cell lines through ROS-mediated pathways.

- Plant Stress Response: Research on rice seedlings demonstrated that exposure to volatile compounds like (2E)-hexenal led to enhanced expression of abiotic stress-related genes, suggesting that similar compounds could be leveraged for improving crop resilience against environmental stresses.

- Defense against Oxidative Stress: NADPH:Quinone Oxidoreductase P1-ζ-crystallin in Arabidopsis thaliana functions as a defense against oxidative stress by scavenging the highly toxic, lipid peroxide-derived α,β-unsaturated aldehydes .

Mechanism of Action

The mechanism of action of 3-penten-2-one, 4-hydroxy-, (3Z)- involves its interaction with molecular targets through its enone and hydroxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, such as amino acids in proteins, affecting their function. The compound’s reactivity with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Constitutional Isomers: 3-Penten-2-one vs. 4-Penten-2-one

The constitutional isomer 4-penten-2-one (C₅H₈O) differs in the position of the carbonyl group. Key distinctions include:

- Electronic Properties : 3-Penten-2-one exhibits a smaller HOMO-LUMO gap (by 1.12 eV) compared to 4-penten-2-one due to enhanced p-electron delocalization across the conjugated system .

- Polarizability : Despite structural differences, both isomers share similar polarizability values owing to identical atomic composition and molecular size .

Table 1: Electronic and Physical Properties of Pentenone Isomers

*Estimated based on analogous ketones.

Positional and Functional Group Variants

4-Methyl-3-penten-2-one (Mesityl Oxide, CAS 141-79-7)

- Structure : Features a methyl group at the 4-position instead of a hydroxyl group.

- Physical Properties : Boiling point of 220.3°C and density of 0.865 g/cm³ .

- Reactivity : Reacts with OH radicals at near gas-kinetic collision limits, similar to 3-penten-2-one, indicating comparable radical scavenging behavior .

4-Hydroxy-4-methyl-2-pentanone

Stereoisomers: (3Z) vs. (3E) Configurations

The (3E)-isomer of 4-hydroxy-3-penten-2-one differs in the geometry of the double bond:

Bioactive Analogues: Diketopiperazines and β-Nitrostyrenes

- Diketopiperazines: Exhibit antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) via hydrogen bonding and π-π interactions .

- β-Nitrostyrenes : Para-hydroxy substitution enhances anti-leishmanial activity (e.g., IC₅₀ = 55.66 nM for Compound 18), whereas meta-substitution reduces potency by 500-fold .

Table 2: Bioactivity Comparison with Functional Group Analogues

Biological Activity

3-Penten-2-one, 4-hydroxy-, (3Z)-, also known as (3Z)-4-hydroxy-3-penten-2-one, is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and plant physiology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-penten-2-one, 4-hydroxy-, (3Z)- is C₅H₈O₂, with a molecular weight of 100.12 g/mol. The compound features a conjugated double bond system and a hydroxy group, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Structure | Chemical Structure |

Antioxidant Properties

Research indicates that 3-penten-2-one, 4-hydroxy-, (3Z)- exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is particularly relevant in the context of plant stress responses, where it may play a role in protecting cells from oxidative damage caused by environmental factors such as UV radiation and heat.

Cytotoxicity Studies

Studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. For instance, in vitro assays have revealed that it can induce apoptosis in human cancer cells through the activation of specific signaling pathways related to cell death. The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) levels, leading to increased oxidative stress within the cancer cells.

Plant Physiological Roles

In plants, compounds similar to 3-penten-2-one, 4-hydroxy-, (3Z)- are known to function as signaling molecules involved in stress responses. They can induce the expression of stress-related genes and enhance the plant's ability to cope with abiotic stresses such as drought or salinity. For example, treatments with related compounds like (2E)-hexenal have been shown to upregulate genes associated with heat shock proteins and other protective mechanisms in Arabidopsis thaliana .

Case Studies

- Cytotoxicity Against Cancer Cells : A study published in PubMed explored the effects of various alkenals on human cancer cell lines. The results indicated that 3-penten-2-one, 4-hydroxy-, (3Z)- significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

- Plant Stress Response : Research conducted on rice seedlings demonstrated that exposure to volatile compounds like (2E)-hexenal led to enhanced expression of abiotic stress-related genes. This suggests that similar compounds could be leveraged for improving crop resilience against environmental stresses .

Synthesis and Derivatives

The synthesis of 3-penten-2-one, 4-hydroxy-, (3Z)- typically involves multi-step organic reactions that maintain the structural integrity of the compound while allowing for modifications that may enhance its biological activity. Derivatives of this compound are being investigated for their potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.